2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride
Overview
Description
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes an aminophenyl group and a phenylethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminophenylacetic acid with 1-methyl-2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
- 5-Amino-2-(4-aminophenyl)benzimidazole
- 2-(4-Aminophenyl)-5-aminobenzimidazole
Uniqueness
Compared to similar compounds, 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride stands out due to its unique molecular structure, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions and applications that may not be achievable with other compounds.
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15/h2-10,13H,11-12,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFDXWRIUBOPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950597 | |
Record name | 2-(4-Aminophenyl)-N-(1-phenylpropan-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2792-95-2 | |
Record name | Fepratset | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2792-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fepracet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Aminophenyl)-N-(1-phenylpropan-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary finding of the research paper on IEM-366?
A1: The research paper "[Effect of 2-(p-aminophenyl)-N-(alpha-methylphenethyl)-acetamide (IEM-366) on the central nervous system and its antagonistic relationship with phenamine]." [] investigates the effects of IEM-366 on the central nervous system (CNS) and its interaction with phenamine (amphetamine). While the abstract doesn't provide specific results, it suggests that the study explores potential antagonistic effects of IEM-366 against the CNS stimulation caused by phenamine.
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